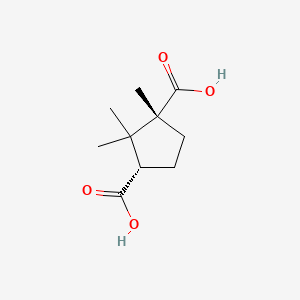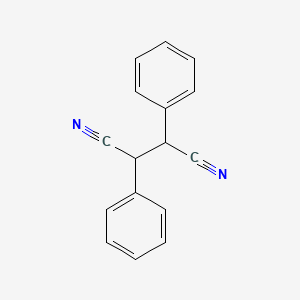
3-Isopropoxy-3-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropoxy-3-oxopropanoic acid is an organic compound with the molecular formula C6H10O4 It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Isopropoxy-3-oxopropanoic acid can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-3-oxopropanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the alkylation of 3-oxopropanoic acid with isopropyl bromide in the presence of a base like potassium carbonate. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as solid acids or bases can be employed to facilitate the reaction, and advanced separation techniques like distillation or crystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropoxy-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or aldehydes, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 3-Hydroxy-3-oxopropanoic acid or 3-oxopropanoic acid.
Reduction: 3-Isopropoxypropan-1-ol or 3-isopropoxypropanal.
Substitution: Various alkoxy-substituted propanoic acids.
Aplicaciones Científicas De Investigación
3-Isopropoxy-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving carboxylases and esterases.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-isopropoxy-3-oxopropanoic acid exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate for carboxylases, undergoing decarboxylation or other transformations. The molecular targets and pathways involved typically include carboxylation and esterification pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Ethoxy-3-oxopropanoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group.
3-Methoxy-3-oxopropanoic acid: Contains a methoxy group, offering different reactivity and properties.
3-Butoxy-3-oxopropanoic acid: Features a butoxy group, which affects its solubility and reactivity.
Uniqueness
3-Isopropoxy-3-oxopropanoic acid is unique due to its isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
56766-77-9 |
|---|---|
Fórmula molecular |
C6H10O4 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
3-oxo-3-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2)10-6(9)3-5(7)8/h4H,3H2,1-2H3,(H,7,8) |
Clave InChI |
JJKMIZGENPMJRC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CC(=O)O |
SMILES canónico |
CC(C)OC(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl N-[3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B3433793.png)

![[4-(Butan-2-yl)phenyl]thiourea](/img/structure/B3433805.png)
![2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid](/img/structure/B3433813.png)

